molecular formula C6H6ClNO B108459 4-Amino-3-chlorophenol CAS No. 17609-80-2

4-Amino-3-chlorophenol

Cat. No.: B108459
CAS No.: 17609-80-2
M. Wt: 143.57 g/mol
InChI Key: PNLPXABQLXSICH-UHFFFAOYSA-N
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Description

4-Amino-3-chlorophenol (CAS 52671-64-4) is an aromatic compound with the molecular formula C₆H₆ClNO. It consists of a phenol backbone substituted with an amino group (-NH₂) at the para position and a chlorine atom at the meta position. This compound is a hydrochloride salt in its stable form, with a molecular weight of 180.03 g/mol and a melting point of 254–256°C . It is soluble in water and serves as a critical intermediate in pharmaceutical synthesis, particularly for tyrosine kinase inhibitors such as lenvatinib and tivozanib .

Scientific Research Applications

Pharmaceutical Applications

4-Amino-3-chlorophenol serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anticancer drugs. Notable applications include:

  • Tyrosine Kinase Inhibitors : 4-A3CP is integral in the synthesis of tivozanib and lenvatinib, which are used for treating renal cell carcinoma and liver cancer, respectively. These drugs work by inhibiting specific pathways involved in tumor growth and vascularization .
  • Cardiovascular and Neurological Disorders : Beyond oncology, 4-A3CP is involved in developing medications aimed at treating cardiovascular diseases and neurodegenerative disorders such as Alzheimer's disease. It acts as a synthetic reagent for creating benzothiazole-based ureas that modulate enzymes associated with these conditions .

Table 1: Key Pharmaceuticals Derived from this compound

Drug NameIndicationMechanism of Action
TivozanibRenal Cell CarcinomaTyrosine kinase inhibition
LenvatinibHepatocellular CarcinomaTyrosine kinase inhibition
Benzothiazole UreasAlzheimer's DiseaseModulation of ABAD/17β-HSD10

While this compound has beneficial applications, its safety profile is critical for regulatory approval. Studies have shown varying levels of nephrotoxicity when compared to other aminophenols. For instance:

  • In vitro studies indicate that 4-A3CP exhibits lower cytotoxicity compared to its counterparts like 4-amino-2-chlorophenol (4-A2CP), suggesting a more favorable safety profile for therapeutic use .

Table 3: Nephrotoxic Potential of Aminophenols

CompoundNephrotoxicity Level (In Vitro)
4-Amino-2-chlorophenol (4-A2CP)High
This compound (4-A3CP)Low
4-Aminophenol (4-AP)Moderate

Mechanism of Action

The mechanism of action of 4-Amino-3-chlorophenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Nephrotoxicity

Key findings include:

  • Hydroxylation Effect: Aromatic ring hydroxylation (e.g., conversion of chloroanilines to aminochlorophenols) increases nephrotoxicity.
  • Halogen Influence: Chlorine at the meta position (4-Amino-3-chlorophenol) confers lower toxicity than chlorine at the ortho position (2-Amino-5-chlorophenol) .

Table 1: Nephrotoxic Potential in Renal Cortical Slices

Compound Relative Nephrotoxicity Rank Key Mechanism
4-Aminophenol 1 (Highest) Oxidative stress, ROS generation
2-Amino-5-chlorophenol 2 Bioactivation via CYP enzymes
This compound 3 Moderate ROS production
2-Aminophenol 4 Limited bioactivation
Chloroanilines 5 (Lowest) Minimal oxidative damage

Sources:

Hepatotoxicity

While this compound exhibits mild hepatotoxicity, it is less potent than 4-aminophenol, which induces a twofold increase in serum transaminase levels . Chloroanilines (e.g., 4-chloroaniline) show negligible hepatic effects, highlighting the role of hydroxylation in liver toxicity .

Chemical and Structural Comparisons

Table 2: Chemical Properties of Selected Compounds

Property This compound 4-Aminophenol 2-Amino-5-chlorophenol 4-Chloroaniline
Molecular Formula C₆H₆ClNO C₆H₇NO C₆H₆ClNO C₆H₆ClN
Molecular Weight (g/mol) 180.03 109.13 163.57 127.57
Melting Point (°C) 254–256 188–190 168–170 72–74
Solubility in Water High High Moderate Low
Key Applications Pharmaceutical intermediate Dye synthesis Herbicide metabolite Polymer precursor

Sources:

Structural differences influence reactivity:

  • 2-Amino-5-chlorophenol: Chlorine at the ortho position enhances metabolic activation via cytochrome P450 (CYP) enzymes, increasing toxicity .

Biological Activity

4-Amino-3-chlorophenol (4-A-3-CP) is an organic compound that has garnered attention due to its various biological activities, particularly in the fields of environmental science and pharmacology. This article provides a comprehensive overview of the biological activity of 4-A-3-CP, including its metabolic pathways, toxicity, and potential therapeutic applications.

Metabolic Pathways

This compound is primarily recognized as a metabolite in the degradation pathway of 2-chloro-4-nitroaniline (2-C-4-NA). Research conducted by Khan et al. (2013) demonstrated that the aerobic bacterium Rhodococcus sp. strain MB-P1 can utilize 2-C-4-NA as a sole carbon and nitrogen source, transforming it into 4-A-3-CP through a series of enzymatic reactions. The initial step involves the action of a flavin-dependent monooxygenase, which catalyzes the removal of the nitro group from 2-C-4-NA, yielding 4-A-3-CP as an intermediate product. Subsequently, 4-A-3-CP is further degraded to form 6-chlorohydroxyquinol (6-CHQ) as a terminal metabolite .

Table 1: Summary of Metabolic Pathway for this compound

StepReactionEnzyme InvolvedProduct
12-C-4-NA → 4-A-3-CPFlavin-dependent monooxygenaseThis compound
24-A-3-CP → 6-CHQAniline dioxygenase6-Chlorohydroxyquinol

Toxicological Profile

The toxicity of this compound has been evaluated in various studies. It has been shown to exhibit cytotoxic effects on mammalian cells, particularly in the context of its potential use as an anticancer agent. For instance, a study highlighted its inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase activity, suggesting its potential role in cancer therapy . The compound's toxicity profile indicates that while it may have therapeutic benefits, it also poses risks that must be carefully managed.

Case Study: Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of 4-A-3-CP derivatives on cancer cell lines. These studies typically involve:

  • Cell Line Selection : Commonly used cancer cell lines such as HeLa or MCF7.
  • Treatment Protocol : Cells are treated with varying concentrations of 4-A-3-CP.
  • Assessment Methods : Cell viability is measured using assays like MTT or trypan blue exclusion.

Results from these studies indicate that certain derivatives exhibit significant cytotoxicity, with IC50 values suggesting potent anti-proliferative properties .

Environmental Impact and Bioremediation

The environmental significance of this compound extends beyond its metabolic pathways; it also plays a role in bioremediation efforts. As a metabolite derived from the degradation of more complex pollutants like 2-C-4-NA, understanding its degradation pathways is crucial for developing effective bioremediation strategies. The ability of Rhodococcus sp. to metabolize this compound highlights its potential use in cleaning up contaminated environments .

Q & A

Q. Basic: What are the established synthetic routes for 4-amino-3-chlorophenol, and how can reaction conditions be optimized for yield?

Methodological Answer:
this compound is synthesized via sulfonation and hydrolysis. A documented method involves reacting 4-aminophenol with chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled acidic conditions. For example, one protocol uses 4-aminobenzenesulfonic acid as a precursor, followed by chlorination and hydrolysis to yield the final product . Optimization includes:

  • Temperature control : Maintaining 0–5°C during chlorination to avoid side reactions.
  • Catalyst selection : Sulfuric acid enhances regioselectivity for the 3-chloro position.
  • Post-synthesis purification : Recrystallization from methanol improves purity (HPLC purity ≥98%) .

Q. Basic: How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98% area%) .
  • Spectroscopic techniques :
    • ¹H NMR (DMSO-d₆): Peaks at δ 6.7–7.2 ppm (aromatic protons) and δ 4.9 ppm (NH₂) confirm structure .
    • ESI-MS : Molecular ion peak at m/z 143.57 ([M+H]⁺) validates molecular weight .
  • Elemental analysis : Total nitrogen content should align with theoretical values (9.26 ± 0.18) .

Q. Advanced: How do solvent choice and pH affect the stability of this compound in experimental formulations?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) and methanol. Avoid isopropanol due to insolubility .
  • pH-dependent degradation :
    • Acidic conditions (pH < 3) : Accelerates hydrolysis of the amino group.
    • Alkaline conditions (pH > 9) : Promotes oxidation of the phenolic -OH group.
  • Storage recommendations : Store at 2–8°C in amber vials to prevent photodegradation .

Q. Advanced: What mechanisms underlie the nephrotoxicity of structurally related chlorophenols, and how does this compound compare?

Methodological Answer:

  • Comparative toxicity : In vitro studies using rat kidney proximal tubules show that This compound exhibits lower nephrotoxic potential than 2-amino-5-chlorophenol or 3,5-dichloroaniline . Key findings:
    • No significant reduction in cellular viability at concentrations ≤100 µM .
    • Minimal methemoglobin formation compared to analogs .
  • Mechanistic insights : Toxicity correlates with bioactivation via cytochrome P450 and oxidative stress induction (e.g., glutathione depletion). This compound lacks the reactive intermediates seen in more toxic derivatives .

Q. Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting point) of this compound?

Methodological Answer:

  • Reported contradictions :
    • Melting point : 159–160°C (experimental) vs. 200°C (decomposition) .
    • Density : 1.406 g/cm³ (predicted) vs. empirical data lacking .
  • Resolution strategies :
    • Differential Scanning Calorimetry (DSC) : Measure thermal behavior under inert atmospheres to distinguish melting from decomposition.
    • Replicate synthesis : Use standardized protocols (e.g., TCI’s purity criteria) to isolate batch-specific variations .

Q. Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE requirements : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential dust inhalation (PAC-1: 2.1 mg/m³) .
  • Spill management : Absorb with diatomaceous earth and dispose as hazardous waste .
  • Toxicity profile : While not a potent nephrotoxicant, acute exposure may cause methemoglobinemia at high doses (>500 mg/kg in rodents) .

Q. Advanced: How is this compound utilized in the synthesis of tyrosine kinase inhibitors, and what are key intermediates?

Methodological Answer:

  • Drug applications : Serves as a precursor for lenvatinib and tivozanib (anticancer agents):
    • Lenvatinib synthesis : React with 4-chloro-7-methoxyquinoline-6-carboxamide via nucleophilic substitution, followed by urea formation (50.4% overall yield) .
    • Tivozanib synthesis : Couple with substituted pyridine derivatives under Pd-catalyzed cross-coupling conditions .
  • Intermediate characterization : Confirm regiochemistry via NOE NMR to ensure proper substitution patterns .

Properties

IUPAC Name

4-amino-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLPXABQLXSICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170083
Record name 4-Amino-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17609-80-2
Record name 4-Amino-3-chlorophenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-chlorophenol
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Record name 4-Amino-3-chlorophenol
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Record name 4-amino-3-chlorophenol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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